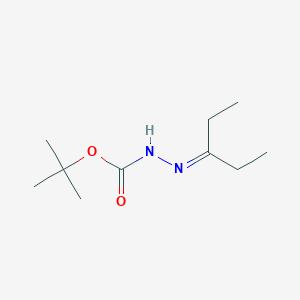

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate

Vue d'ensemble

Description

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate: is an organic compound with the molecular formula C10H20N2O2. It is a hydrazone derivative, characterized by the presence of a tert-butyl group and a pentan-3-ylidene moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a catalytic amount of acid or base to facilitate the formation of the hydrazone linkage.

-

Step 1: Formation of tert-Butyl Hydrazinecarboxylate

Reagents: tert-Butyl carbazate, anhydrous ethanol

Conditions: Reflux for several hours

Product: tert-Butyl hydrazinecarboxylate

-

Step 2: Condensation with Pentan-3-one

Reagents: tert-Butyl hydrazinecarboxylate, pentan-3-one

Conditions: Room temperature, catalytic acid (e.g., acetic acid)

Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group into hydrazine or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Oxidized hydrazone derivatives

Reduction: Hydrazine or amine derivatives

Substitution: Substituted hydrazone derivatives

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving hydrazones.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate involves its interaction with various molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl hydrazinecarboxylate

- Pentan-3-one hydrazone

- tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate

Uniqueness

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other hydrazone derivatives. Its tert-butyl group provides steric hindrance, enhancing its stability, while the pentan-3-ylidene moiety offers unique electronic properties that influence its chemical behavior.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines

Activité Biologique

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate (CAS No. 184177-77-3) is an organic compound recognized for its unique structural features and potential biological activities. As a hydrazone derivative, it has garnered interest in various fields, including medicinal chemistry, due to its reactivity and ability to interact with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O2. The compound features a tert-butyl group, providing steric hindrance, and a pentan-3-ylidene moiety, which contributes to its electronic properties. This unique configuration influences its biological interactions and reactivity patterns.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate various biochemical pathways, potentially affecting cellular processes such as enzyme activity and signal transduction.

Biological Activities

Research has indicated that derivatives of this compound exhibit a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that hydrazone derivatives, including this compound, possess significant antimicrobial properties against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans) .

- The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may have anticancer properties. The structural characteristics that allow it to interact with biological macromolecules could lead to the inhibition of cancer cell proliferation .

- Further investigations are necessary to elucidate the specific pathways affected by this compound.

- Enzyme Inhibition :

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various hydrazone derivatives, including this compound. The results indicated that the compound exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Activity

In vitro assays were conducted to evaluate the anticancer effects of this compound on human cancer cell lines. The compound showed selective cytotoxicity against breast cancer cells with an IC50 value of approximately 25 µM. Further mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds was performed:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| tert-Butyl hydrazinecarboxylate | Moderate | Low | Direct enzyme inhibition |

| Pentan-3-one hydrazone | High | Moderate | Membrane disruption |

| This compound | Significant | High | Covalent bond formation with proteins |

Propriétés

IUPAC Name |

tert-butyl N-(pentan-3-ylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-6-8(7-2)11-12-9(13)14-10(3,4)5/h6-7H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAFXWDPTQUVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNC(=O)OC(C)(C)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.